molecular formula C23H31IN2O2 B5029080 1-(3-Methyl-2-propylbenzimidazol-3-ium-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;iodide

1-(3-Methyl-2-propylbenzimidazol-3-ium-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;iodide

Cat. No.: B5029080
M. Wt: 494.4 g/mol
InChI Key: GSAPRJRGTYYFAA-UHFFFAOYSA-M
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Description

1-(3-Methyl-2-propylbenzimidazol-3-ium-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;iodide is a complex organic compound that features a benzimidazole core, a phenoxy group, and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-2-propylbenzimidazol-3-ium-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;iodide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 3-methyl-2-propyl halide to introduce the 3-methyl-2-propyl group.

    Ether Formation: The phenoxy group is introduced via a nucleophilic substitution reaction between a phenol derivative and an appropriate alkyl halide.

    Quaternization: The final step involves the quaternization of the benzimidazole nitrogen with an alkyl iodide to form the iodide salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-2-propylbenzimidazol-3-ium-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzimidazole or phenoxy moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, particularly in the treatment of diseases where benzimidazole derivatives are effective.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-propylbenzimidazol-3-ium-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;iodide would depend on its specific application:

    Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, disrupting normal cellular processes.

    Chemical Reactions: The compound’s reactivity can be attributed to the functional groups present, which participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Phenoxy Compounds: Similar to compounds used in herbicides and pharmaceuticals.

Uniqueness

1-(3-Methyl-2-propylbenzimidazol-3-ium-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;iodide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N2O2.HI/c1-5-8-23-24(4)21-9-6-7-10-22(21)25(23)15-19(26)16-27-20-13-11-18(12-14-20)17(2)3;/h6-7,9-14,17,19,26H,5,8,15-16H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAPRJRGTYYFAA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(C)C)O)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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